molecular formula C6H19NO18P4 B3093604 D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt CAS No. 1246355-68-9

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt

Cat. No.: B3093604
CAS No.: 1246355-68-9
M. Wt: 517.11 g/mol
InChI Key: LDRGGXGJARVUBP-HQMYMHGMSA-N
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Description

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt: is a chemical compound with the molecular formula C6H16O18P4 · 8NH3. It is a precursor of inositol 1,3,4-trisphosphate and plays a significant role in regulating intracellular calcium levels by controlling the transport of calcium ions across the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt involves the phosphorylation of inositol derivatives. One common method is the phosphorylation of inositol 1,4,5-trisphosphate by inositol 1,4,5-triphosphate 3-kinase . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct phosphorylation pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions, where inositol derivatives are phosphorylated using specific kinases. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in binding interactions with proteins and other molecules.

Common Reagents and Conditions:

    Phosphorylation: Inositol 1,4,5-trisphosphate and inositol 1,4,5-triphosphate 3-kinase are commonly used reagents.

    Dephosphorylation: Specific phosphatases can be used to remove phosphate groups.

Major Products:

    Phosphorylation: Inositol 1,3,4,5-tetrakis(phosphate) is formed.

    Dephosphorylation: Inositol 1,3,4-trisphosphate is produced.

Scientific Research Applications

Chemistry: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is used as a precursor in the synthesis of other inositol phosphates. It is also used in studies involving phosphorylation and dephosphorylation mechanisms.

Biology: In biological research, this compound is used to study calcium signaling pathways. It helps in understanding how calcium ions are transported across cell membranes and how intracellular calcium levels are regulated .

Medicine: The compound is used in medical research to explore its potential therapeutic applications in diseases related to calcium signaling dysregulation. It is also studied for its role in cellular signaling and its potential as a drug target.

Industry: In the industrial sector, this compound is used in the production of biochemical reagents and as a component in various biochemical assays.

Comparison with Similar Compounds

  • D-myo-Inositol 1,4,5-trisphosphate trisodium salt
  • D-myo-Inositol 1,2,3,4,5-pentakis-phosphate decasodium salt
  • D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate dodecasodium salt

Comparison: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt is unique in its specific phosphorylation pattern, which allows it to regulate calcium entry across the plasma membrane effectively. Compared to other inositol phosphates, it has a distinct role in modulating intracellular calcium levels and signaling pathways .

Properties

IUPAC Name

azane;[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3?,4-,5+,6?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRGGXGJARVUBP-HQMYMHGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19NO18P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt
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D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt
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D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt
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D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt
Reactant of Route 6
D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt

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